Cyamelide

Description

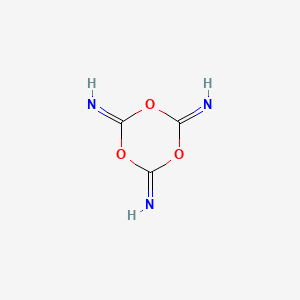

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

462-02-2 |

|---|---|

Formule moléculaire |

C3H3N3O3 |

Poids moléculaire |

129.07 g/mol |

Nom IUPAC |

1,3,5-trioxane-2,4,6-triimine |

InChI |

InChI=1S/C3H3N3O3/c4-1-7-2(5)9-3(6)8-1/h4-6H |

Clé InChI |

SMEDVXJKKOXLCP-UHFFFAOYSA-N |

SMILES |

C1(=N)OC(=N)OC(=N)O1 |

SMILES canonique |

C1(=N)OC(=N)OC(=N)O1 |

Origine du produit |

United States |

Historical and Conceptual Foundations of Cyamelide Research

Early Discoveries and Initial Characterization of Cyamelide

The early discoveries and characterization of this compound are deeply intertwined with the broader investigations into the oxygenated acids of cyanogen. In 1830, Justus Liebig and Friedrich Wöhler published their research, demonstrating that cyanic acid and cyanuric acid, despite being distinct substances, shared the same elementary composition. This pioneering work firmly established the concept of isomerism wikisource.org. During their investigations, it was observed that cyanic acid, when sealed in a tube, gradually transformed into a porcelain-like, neutral solid, which they identified as this compound wikisource.org.

This compound is an amorphous white solid with the approximate formula (HNCO)x, indicating it is a polymer of cyanic acid wikipedia.org. It is also known by the additional name "insoluble cyanuric acid" . Its molecular formula is C₃H₃N₃O₃, with a molecular weight of 129.07 g/mol wikipedia.org. Early characterization revealed it to be practically insoluble in water and organic solvents, though slightly soluble in ammonia (B1221849) water, concentrated acids, and concentrated sodium hydroxide, forming salts .

Key Properties of this compound wikipedia.org

| Property | Value/Description |

| Appearance | White amorphous powder/solid |

| Approximate Formula | (HNCO)x |

| Molecular Formula | C₃H₃N₃O₃ |

| Molecular Weight | 129.07 g/mol |

| Density | 2.08 g/cm³ |

| Solubility in Water | Practically insoluble/Low |

| Solubility in Organic Solvents | Insoluble |

| CAS Registry Number | 462-02-2 |

| CAS Name | 1,3,5-Trioxane-2,4,6-triimine |

Pioneering Investigations into this compound's Formation and Reactivity

This compound is primarily formed through the polymerization of cyanic acid, whether in its gaseous or liquid state wikipedia.org. Early methods of preparation included digesting equal parts of potassium cyanate (B1221674) and oxalic acid . It was noted that crude this compound often contained cyanuric acid, which could be removed by washing with water . At 0°C, cyanic acid is known to convert into this compound wikidoc.org. The spontaneous cyclization of isocyanic acid at 25°C and 1 atm pressure also yields a mixture of cyanuric acid and this compound nih.gov.

Regarding its reactivity, this compound is not very stable nih.gov. It can be converted back into cyanuric acid and hydrated cyanic acid dictionary.com. Historically, the conversion of this compound and cyanuric acid into gaseous cyanic acid occurred very slowly below 150°C but became very fast around 228.9°C, which is the boiling temperature of cyanic acid elsevier.es. Investigations into the mechanism of cyanic acid polymerization to form this compound were conducted as early as 1920 by Werner and Fearon .

Conceptual Evolution of this compound's Isomeric Relationships with Cyanic Acid and Cyanuric Acid

The discovery of this compound, alongside cyanic acid and cyanuric acid, was pivotal in establishing the concept of isomerism, as all three compounds possess the same elementary composition but exhibit distinct properties wikisource.orgdictionary.com. Cyanic acid (HOCN) is an unstable, poisonous liquid, while cyanuric acid is its cyclic trimer, and this compound is an amorphous polymer wikipedia.orgwikidoc.orgdictionary.com.

The relationship between these compounds is dynamic:

Cyanic acid polymerizes to form both this compound and cyanuric acid wikipedia.org.

At 0°C, cyanic acid is converted to this compound wikidoc.org.

At 25°C and 1 atm, isocyanic acid spontaneously cyclizes to form a mixture of cyanuric acid and this compound nih.gov.

this compound can be converted into cyanuric acid and hydrated cyanic acid dictionary.com.

The ratio of components in the mixture formed from cyanic acid polymerization is highly temperature-dependent; below 0°C, cyanic acid spontaneously transforms into this compound, whereas above 150°C, primarily cyanuric acid is formed scribd.com.

This interconnectedness highlighted the complex ways in which atoms could arrange themselves to form different substances with identical elemental ratios, a fundamental concept in organic chemistry.

Historical Context of Tautomerism and Pseudomerism in Relation to this compound

The study of this compound and its related compounds also contributed to the understanding of tautomerism and pseudomerism. Cyanic acid itself exhibits tautomerism, existing in equilibrium with its tautomer, isocyanic acid (HNCO) wikidoc.orgscribd.com. The free cyanic acid (HOCN) has low stability and readily polymerizes in an anhydrous state at room temperature to yield a mixture of cyanuric acid and this compound scribd.com. This polymerization is influenced by the two tautomeric forms of cyanic acid scribd.com.

While the term "pseudomerism" is less commonly used in modern chemistry compared to tautomerism, in the historical context of these early discoveries, the distinctions between isomers, polymers, and tautomers were being actively explored and defined. The interconversion between cyanic acid, this compound, and cyanuric acid demonstrated the dynamic nature of these chemical species and the influence of conditions (like temperature) on their interconversion and stability, laying groundwork for a deeper understanding of molecular structures and their transformations elsevier.esscribd.com.

Synthetic Pathways and Mechanistic Aspects of Cyamelide Formation

Elucidation of Cyamelide Formation from Cyanic Acid and Isocyanic Acid

This compound is formed through the polymerization of cyanic acid, co-occurring with its cyclic trimer, cyanuric acid. wikipedia.org Isocyanic acid (HNCO), the predominant tautomer of cyanic acid (HOCN), spontaneously cyclizes to produce a mixture of cyanuric acid and this compound when subjected to conditions of 25°C and 1 atm pressure. wikipedia.orgnih.gov While cyanic acid is a known isomer, pure cyanic acid has not been isolated, with isocyanic acid being the more stable and prevalent form in various solvents. wikipedia.org At atmospheric temperatures, cyanic acid undergoes a transformation, with the evolution of heat, into the solid polymer this compound. atomistry.com Interestingly, cyanic acid can be recovered from this compound through a vaporization process. atomistry.com In concentrated solutions, the non-ionized form of cyanic acid undergoes polymerization, primarily yielding cyanuric acid. archive.org

Polymerization Mechanisms of Isocyanic Acid to this compound

Isocyanic acid exhibits a propensity to oligomerize, particularly at high concentrations, leading to the formation of its trimer, cyanuric acid, and a polymeric form, this compound. wikipedia.org The polymerization of isocyanic acid (HNCO) yields a mixture that includes both cyanuric acid and this compound. znaturforsch.comresearchgate.net This process is characterized by the linking of monomer units to form larger polymeric structures. pcbiochemres.com The formation of this compound, represented by the approximate formula (HNCO)x, is indicative of this polymerization. wikipedia.org The strong hydrogen bonding capabilities of isocyanic acid are believed to facilitate the formation of dimeric species, which can further contribute to the polymerization process. znaturforsch.com

Influence of Reaction Conditions on this compound Formation Selectivity and Yield

Reaction conditions significantly impact the formation of this compound and its co-product, cyanuric acid. Isocyanic acid spontaneously cyclizes into a mixture of cyanuric acid and this compound at standard conditions of 25°C and 1 atm pressure. nih.gov Studies on the polymerization of liquid cyanic acid at temperatures ranging from 0°C to 20°C revealed that the proportion of this compound in the product mixture varied between 20% and 50%, with higher conversion rates leading to an increased proportion of this compound. google.com In industrial contexts, the objective is often to maximize the selectivity towards cyanuric acid, thereby minimizing the formation of this compound, which can complicate purification processes. google.com The choice of solvent also plays a crucial role; for instance, polar solvents with high dielectric constants are favored for the trimerization of isocyanic acid to cyanuric acid, suggesting their influence on the product distribution. google.com

Table 1: Influence of Temperature on this compound Proportion in Isocyanic Acid Polymerization

| Temperature Range (°C) | This compound Proportion in Product Mixture (%) | Reference |

| 0-20 | 20-50 (increasing with conversion) | google.com |

Alternative Synthetic Routes to this compound and Related Materials

This compound is predominantly recognized as a polymerization product of cyanic acid and isocyanic acid. wikipedia.orgwikipedia.orgznaturforsch.com Its formation often occurs as a co-product alongside cyanuric acid. nih.govgoogle.com While not typically a direct synthetic target, pathways that generate its monomer, isocyanic acid, can be considered indirect routes to this compound. Isocyanic acid can be synthesized through the protonation of the cyanate (B1221674) anion, utilizing salts such as potassium cyanate (KOCN) or sodium cyanate (NaOCN) with acids like stearic acid or oxalic acid. znaturforsch.comresearchgate.net Another method for producing isocyanic acid involves the high-temperature thermal decomposition of cyanuric acid. wikipedia.org These methods provide the precursor molecule that subsequently polymerizes to form this compound.

Industrial and Laboratory Preparative Methodologies for this compound

This compound is generally obtained as a product of the polymerization of isocyanic acid, frequently in conjunction with cyanuric acid. wikipedia.orgwikipedia.orgznaturforsch.comgoogle.com In industrial settings, the manufacturing of cyanuric acid often involves the thermal decomposition of urea (B33335), which yields cyanic acid as an intermediate that then undergoes polymerization. google.com In these industrial processes, this compound is typically an undesired byproduct, and efforts are focused on minimizing its formation to simplify product purification. google.com

For laboratory preparation, cyanic acid, which subsequently polymerizes to this compound, can be generated by heating cyanuric acid in a carbon dioxide stream and then condensing the resulting vapor in a freezing mixture. atomistry.com Alternatively, isocyanic acid can be prepared in the laboratory by reacting potassium cyanate or sodium cyanate with stearic or oxalic acid. znaturforsch.comresearchgate.net this compound itself is characterized as a porcelain-like white solid that exhibits low solubility in water, a property that aids in its separation from reaction mixtures. wikipedia.org

Chemical Reactivity and Transformational Pathways of Cyamelide

Dissociation and Thermal Degradation Pathways of Cyamelide

This compound is known to dissociate and undergo thermal degradation. While specific detailed pathways for this compound itself are not extensively documented in the provided search results, its formation from and relationship with cyanic acid and cyanuric acid suggest potential degradation routes. Cyanic acid (HNCO), a monomer related to this compound, can hydrolyze to carbon dioxide and ammonia (B1221849) when in an aqueous solution. wikipedia.org Urea (B33335), another related compound, partially decomposes into ammonia and carbon dioxide when its aqueous solutions are boiled, and completely decomposes at 180 °C in a sealed tube. marefa.org This indicates that compounds within the cyanate (B1221674)/urea family can break down into simpler, stable gaseous products under thermal stress.

Amide Linkage Transformations within the this compound Structure

The provided information does not offer specific details on "amide linkage transformations within the this compound structure." However, given that this compound is a polymer with the approximate formula (HNCO)x wikipedia.org, it inherently contains linkages derived from isocyanic acid or cyanic acid. The related compound biuret, which contains amide linkages (HN(CONH₂)₂), is formed by the condensation of two equivalents of urea. wikipedia.org This suggests that similar condensation or rearrangement reactions involving amide or related functionalities could be relevant to the broader chemistry of such compounds, though direct evidence for this compound's internal amide transformations is not detailed in the search results.

Interactions of this compound with Other Chemical Species (General Chemical Reactions)

This compound is noted for its low solubility in water. wikipedia.org General chemical reactions of this compound are not extensively detailed in the provided search results. However, its insolubility in water is a key physical property influencing its interactions. Other related compounds provide some context for potential reactivity:

Cyanuric Acid: Cyanuric acid is the enol tautomer of isocyanuric acid. nih.gov It is soluble in methanol (B129727) and partially soluble in cold water and diethyl ether. fishersci.fi

Urea: Urea partially decomposes in boiling aqueous solutions to ammonia and carbon dioxide. marefa.org It forms salts with acids like nitric acid, hydrochloric acid, and phosphoric acid by involving one amino group. marefa.org Urea also reacts with hypohalogen compounds (NaOX) to produce nitrogen or hydrazine, depending on experimental conditions. marefa.org

Ammonia: Ammonia readily dissolves in water, forming a basic aqueous solution. wikipedia.org It is a precursor for numerous chemicals and is widely used in fertilizers. wikipedia.org

Hydrogen Cyanide: Hydrogen cyanide is miscible with water and can polymerize under the influence of bases, over 2% water, or if not chemically stabilized, which can lead to fire or explosion hazards. service.gov.uk It reacts violently with oxidants and hydrogen chloride in alcoholic mixtures. service.gov.uk

Given its polymeric nature and relationship to cyanic acid and cyanuric acid, this compound's chemical interactions would likely be influenced by temperature, pH, and the presence of strong acids, bases, or oxidizing/reducing agents, potentially leading to depolymerization or further reactions.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Solubility in Water | PubChem CID |

| This compound | C₃H₃N₃O₃ | 129.075 wikipedia.org | White solid wikipedia.org | Low wikipedia.org | 12305305 nih.gov |

| Cyanuric Acid | C₃H₃N₃O₃ | 129.08 fishersci.at | White solid | Soluble fishersci.fi | 7956 nih.gov |

| Urea | CH₄N₂O | 60.06 marefa.org | White crystals/pellets nih.gov | Soluble marefa.org | 1176 nih.gov |

| Ammonia | NH₃ | 17.031 wikipedia.org | Colorless gas wikipedia.org | Readily dissolves wikipedia.org | 222 wikipedia.org |

| Carbon Dioxide | CO₂ | 44.01 uni.lu | Colorless odorless gas nih.gov | Soluble nih.gov | 280 nih.gov |

| Hydrogen Cyanide | HCN | 27.026 easychem.org | Colorless/pale-blue liquid or gas nih.gov | Miscible service.gov.uk | 768 nih.gov |

| Melamine | C₃H₆N₆ | 126.12 nih.gov | Monoclinic prismatic substance | Slightly soluble nih.gov | 7955 scilit.com |

| Biuret | C₂H₅N₃O₂ | 103.081 fishersci.ca | White solid wikipedia.org | Soluble in hot water, partially soluble in cold water wikipedia.orgfishersci.ca | 7913 wikipedia.org |

| Water | H₂O | 18.015 scribd.com | Clear, nontoxic liquid scribd.com | - | 962 scribd.com |

Advanced Structural Characterization of Cyamelide

Spectroscopic Analysis of Cyamelide

Spectroscopic methods are indispensable tools for probing the molecular structure, functional groups, and connectivity within chemical compounds. For this compound, these techniques provide critical insights into its polymeric composition and the nature of its linkages.

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is widely utilized for the structural characterization of this compound and related polymeric materials. These methods identify characteristic functional groups and molecular vibrations, thereby aiding in structural elucidation. Studies on the polymerization products of isocyanic acid, which include this compound, have employed IR and Raman spectroscopies for characterization. researchgate.netresearchgate.netresearchgate.netresearchgate.net

For compounds containing amide linkages and triazine rings, specific vibrational modes are expected. For instance, the C=O stretching vibration in amide groups typically appears in the 1630-1700 cm⁻¹ range in IR spectra, while N-H stretching vibrations are observed around 3100-3500 cm⁻¹. mdpi.com Isocyanic acid (HNCO), a precursor to this compound, exhibits a strong ν(N=C=O) stretch at 2260 cm⁻¹ in its IR spectrum. Although specific peak assignments for this compound are not extensively detailed in general literature, the application of IR and Raman spectroscopy provides crucial evidence for the presence of these functional groups, consistent with its proposed polymeric triazine structure linked by amide bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

Research involving the polymerization of isocyanic acid and the characterization of its products, including this compound, has utilized NMR spectroscopy. researchgate.netresearchgate.netznaturforsch.com For example, ¹H NMR and ¹³C NMR spectroscopies have been used to confirm the isolation of dimeric, trimeric, and tetrameric homologues in related studies, providing insights into the repeating units and linkages. researchgate.net In the context of isocyanic acid polymerization, ¹H NMR resonance has been observed, indicating specific proton environments. znaturforsch.com The application of NMR helps in understanding the polymeric chain structure and the arrangement of triazine units within the this compound matrix, offering detailed information about the chemical environment of hydrogen and carbon atoms. google.com

Mass Spectrometry Techniques for Oligomeric and Polymeric Species in this compound Research

Mass spectrometry (MS) techniques are instrumental in characterizing the molecular weight distribution and identifying oligomeric and polymeric species present in this compound research. These methods can provide information on the repeating units and the degree of polymerization, which is crucial for understanding the polymer formation mechanism.

The analysis of the solid polymer formed from the complete polymerization of isocyanic acid, which includes this compound, has been conducted using electron ionization (EI) mass spectrometry. znaturforsch.com Chemical ionization (CI) mass spectrometry with ammonia (B1221849) and isobutane (B21531) has also been employed for such analyses. znaturforsch.com These techniques can detect characteristic mass-to-charge (m/z) ratios corresponding to the monomeric units, oligomers, and fragments, thereby confirming the polymeric nature and providing clues about the linkages. For instance, a peak at m/z 86 or m/z 87 has been observed, which is indicative of a dimerization product of isocyanic acid. znaturforsch.com

Diffraction-Based Structural Investigations of this compound

Diffraction techniques, particularly X-ray Diffraction (XRD), offer complementary information to spectroscopic methods by providing insights into the long-range order and crystalline or amorphous nature of materials.

X-ray Diffraction (XRD) for Amorphous and Polymeric States of this compound

This compound is widely recognized as an amorphous white solid or powder. wikipedia.orgchemeurope.com X-ray Diffraction (XRD) is a primary technique used to confirm this amorphous state. Amorphous materials typically produce broad, diffuse patterns or a lack of distinct Bragg reflections in their XRD diffractograms, in contrast to the sharp peaks observed for crystalline substances. fraunhofer.deunipd.it

Studies characterizing the polymer of isocyanic acid, which includes this compound, have utilized X-ray diffraction analysis to assess its structural state. researchgate.netresearchgate.netresearchgate.net For example, X-ray diffraction analysis has confirmed that certain ceramic materials obtained from precursors that can form this compound were X-ray amorphous. fraunhofer.deunipd.it This indicates that this compound, as a polymeric product, generally lacks a well-defined, repeating crystalline lattice, which is consistent with its description as an amorphous polymer.

Elucidation of Triazine Ring Linkages in this compound via Diffraction

Even in amorphous or polymeric states, the presence of characteristic repeating units, such as the triazine ring, can sometimes be inferred from broad scattering features or by comparison with known crystalline analogues or related compounds. The 1,3,5-triazine (B166579) ring itself is known to be essentially flat. thieme-connect.de Understanding the polymeric linkages, described as amide bonds connecting these triazine rings, is crucial for comprehending the material's properties. Diffraction techniques, in conjunction with spectroscopic data, help to build a comprehensive picture of how these triazine units are interconnected within the amorphous polymeric matrix of this compound.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem CIDs.

Other Advanced Analytical Techniques for this compound Structural Determination

Infrared (IR) Spectroscopy

Raman Spectroscopy

Raman spectroscopy, a complementary vibrational technique to IR spectroscopy, provides information on molecular vibrations and rotational modes based on the inelastic scattering of light rruff.infocam.ac.ukspectroscopyonline.com. This technique has also been applied in the characterization of this compound researchgate.net. The amorphous and porcelain-like nature of this compound might influence the clarity and interpretability of its Raman spectra wikipedia.org. Nevertheless, Raman spectroscopy can be valuable for confirming the presence of specific structural motifs, such as C=N bonds within the triazine rings, and for observing ring vibrations that are often strongly Raman active.

X-ray Diffraction (XRD)

This compound is consistently described as an amorphous solid or powder wikipedia.org. Consequently, traditional single-crystal X-ray diffraction, which relies on a highly ordered crystalline lattice to determine a precise unit cell, is not directly applicable for elucidating the full atomic-level structure of the this compound polymer researchgate.netesrf.friucr.orgresearchgate.netmdpi.comicdd.commdpi.comiodp.orgnih.gov. However, powder X-ray diffraction (PXRD) can be used to confirm its amorphous state by the absence of sharp diffraction peaks wikipedia.org. PXRD can also help identify any crystalline impurities, such as unreacted cyanuric acid, which is a known crystalline trimer of isocyanic acid and a common byproduct in the formation of this compound wikipedia.orgznaturforsch.com. The mention of "X-ray diffraction analysis" in the context of this compound characterization researchgate.net likely refers to such an application, confirming its amorphous nature or the presence of crystalline components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed chemical structure of molecules by analyzing the magnetic properties of atomic nuclei chemistrydocs.comresearchgate.netnih.gov. However, this compound's practical insolubility in common solvents significantly restricts the utility of solution-state NMR. While solid-state NMR could potentially offer insights into the local atomic environments and connectivity within the polymeric network, extensive detailed findings from solid-state NMR specifically for this compound are not widely reported in the provided literature. Some studies have utilized NMR in investigations related to isocyanic acid and its polymerization products, sometimes noting the absence of evidence for certain oligomeric forms or focusing on soluble precursors znaturforsch.comunt.eduhueuni.edu.vn.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight of compounds and to analyze their fragmentation patterns, which provides crucial information about their structural components and composition chemistrydocs.commdpi.commetwarebio.comlcms.cznist.govnih.govyoutube.com. For this compound, mass spectrometry has been employed to study the polymerization products of isocyanic acid, particularly using electron ionization (EI) mode znaturforsch.com. While direct molecular weight determination of the high-molecular-weight, insoluble this compound polymer is challenging, MS can identify smaller fragments or oligomers that are either precursors or decomposition products. For example, the mass spectrum of the polymer of isocyanic acid has shown a prominent peak at m/z 129, which corresponds to the trimer, cyanuric acid (C₃H₃N₃O₃). Other observed peaks include m/z 43, attributable to isocyanic acid (HNCO), and m/z 60, corresponding to urea (B33335) (CH₄N₂O) znaturforsch.com. These findings from mass spectrometry are valuable for understanding the compositional aspects of this compound and the nature of its building blocks or related species.

Table 1: Representative Mass Spectrometry Data for this compound-Related Species

| m/z Value | Proposed Species / Interpretation | Chemical Formula | PubChem CID | Reference |

| 129 | Trimer (Cyanuric Acid) | C₃H₃N₃O₃ | 12305305 | znaturforsch.com |

| 60 | Urea | CH₄N₂O | 1176 | znaturforsch.commarefa.org |

| 43 | Isocyanic Acid | HNCO | 6347 | znaturforsch.comwikipedia.org |

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy measures the absorption of ultraviolet or visible light by a substance, providing insights into electronic transitions, particularly useful for identifying conjugated systems or chromophores chemistrydocs.com. UV spectroscopy has been utilized in the characterization of this compound researchgate.net. Given that this compound is described as containing triazine rings , which incorporate conjugated C=N double bonds, UV spectroscopy could yield information regarding the electronic structure and the extent of conjugation within the polymeric framework.

Theoretical and Computational Chemistry of Cyamelide

Quantum Chemical Calculations on Cyamelide and Related Structures

Quantum chemical calculations (QCC), including methods such as Density Functional Theory (DFT) and ab initio approaches, serve as fundamental tools for investigating the electronic structure, stability, and reactivity of chemical compounds. While direct, extensive QCC specifically detailing the intricate polymeric network of this compound are not widely documented in general literature, these methods are highly applicable and crucial for understanding its building blocks and potential structural motifs.

This compound is understood to be a polymer of cyanic acid (HNCO) and shares a close relationship with its cyclic trimer, cyanuric acid (C₃H₃N₃O₃). nih.govwikipedia.org QCC can be employed to characterize the preferred structural units within the amorphous network of this compound, considering its proposed 1,3,5-Trioxane-2,4,6-triimine structure. nih.govwikipedia.orgfishersci.ca For related compounds, such as isocyanic acid (HNCO), which is a precursor to this compound, quantum computational chemistry has been utilized to study its properties, including its tautomeric forms and stability. Such calculations provide critical information about the fundamental characteristics of the monomeric units that comprise this compound. DFT, in particular, is a widely used method for electronic structure calculations in computational chemistry and materials science, offering a balance between accuracy and computational cost for complex systems.

Computational Modeling of this compound Polymerization and Isomerization Pathways

This compound is formed through the polymerization of cyanic acid, a process that can also yield cyanuric acid. nih.govwikipedia.org Computational modeling plays a vital role in unraveling the intricate mechanisms of polymerization and isomerization pathways, which are often difficult to probe experimentally. While specific detailed computational models for this compound's polymerization are not extensively reported, the principles applied to other polymeric systems are directly relevant.

Computational studies on polymerization and isomerization pathways are routinely performed to understand how monomers link together and how molecular structures transform. For instance, computational modeling has been used to reveal the thermodynamic driving forces behind isomerization during ring-opening polymerization in other systems. Applying these techniques to this compound would involve simulating the reaction pathways of cyanic acid, investigating potential intermediates, and characterizing the transition states leading to the formation of the polymeric network. The historical interest in the mechanism of cyanic acid polymerization to this compound dates back to early chemical investigations. wikipedia.org Modeling the kinetics and thermodynamics of these reactions can provide insights into why this compound forms as an amorphous polymer rather than a more ordered crystalline structure.

Simulations of this compound's Electronic Structure and Energetics

Energetics calculations allow for the determination of the relative stability of this compound compared to its precursors (cyanic acid) and isomers (cyanuric acid). These calculations can quantify the energy changes associated with its formation and potential decomposition pathways. For example, computational studies can explore the stability of different possible chain configurations or cross-linking patterns within the amorphous polymer. Although specific numerical data for this compound's electronic structure or energetics from computational simulations are not widely available in the provided literature, such calculations are standard practice in computational chemistry for predicting and interpreting the properties of complex molecular systems and polymers.

Theoretical Insights into the Solid-State Behavior and Amorphous Nature of this compound

This compound is characterized as an amorphous solid, meaning it lacks the long-range periodic order typical of crystalline materials. nih.govwikipedia.org Theoretical and computational chemistry offer powerful tools to understand the unique solid-state behavior and the reasons behind the amorphous nature of such materials. Amorphous solids exhibit short-range order at the atomic level, dictated by chemical bonding, but without the repeating unit cells found in crystals.

Computational techniques, such as molecular dynamics simulations and various theoretical models, are extensively used to study the structure, dynamics, and physical properties of amorphous materials. These models can provide insights into how this compound's polymeric chains aggregate without forming a highly ordered lattice. The amorphous nature of this compound could stem from the rapid polymerization kinetics of cyanic acid, which might prevent the molecules from arranging into a more thermodynamically stable crystalline form, or from the inherent structural irregularities of the polymeric chains themselves. Understanding the theoretical underpinnings of its amorphous state is critical for predicting its macroscopic properties, such as its insolubility in water and most organic solvents. wikipedia.org Theoretical frameworks aim to explain why amorphous solids can exhibit elastic-like correlations despite their disordered structure.

Solid State Chemistry and Material Implications of Cyamelide

Amorphous Nature and Polymeric Architecture of Cyamelide

This compound is characterized as a white, amorphous, and insoluble polymeric compound fishersci.atuni.luontosight.aiwikidata.orgwikidata.org. Its amorphous state signifies a lack of long-range atomic order, distinguishing it from crystalline materials. This polymeric substance forms as a byproduct during the polymerization of cyanuric acid or directly from cyanic acid fishersci.atuni.luwikidata.org. Specifically, the transformation of cyanic acid into this compound yields an insoluble and amorphous product when the reaction occurs at temperatures below 150 °C fishersci.cafishersci.fi.

Structurally, this compound is composed of triazine rings interconnected through amide bonds fishersci.at. This arrangement contributes to its high-molecular-weight and stable polymeric framework fishersci.at. The approximate chemical formula for this compound is often represented as (HNCO)x, reflecting its polymeric nature derived from cyanic acid uni.luwikidata.org.

Formation and Stability of Nitrogen-Rich Polymeric Materials Related to this compound

The formation of this compound is primarily a polymerization reaction of cyanic acid, particularly favored under conditions of high concentration or lower temperatures (below 150 °C) wikidata.orgfishersci.ca. As a nitrogen-rich polymer, this compound's study contributes significantly to the broader understanding of such materials and their potential in high-performance applications fishersci.at.

Related nitrogen-rich polymeric materials, such as melam and melem (B72624), illustrate further condensation pathways. Melam (N2-(4,6-diamino-1,3,5-triazin-2-yl)-1,3,5-triazine-2,4,6-triamine) is a condensation product of melamine. Upon heating, melam can undergo further thermal decomposition, initially losing ammonia (B1221849) to form melem, and subsequently, upon further heating, transitioning to melon. This hierarchical formation from smaller nitrogen-containing molecules to more condensed polymeric structures highlights the inherent stability and synthetic versatility within this class of compounds. The stability of these nitrogen-rich polymers, including this compound, is generally attributed to the robust carbon-nitrogen bonds and often extended conjugated systems present in their structures, which impart considerable thermal stability fishersci.at.

Investigation of this compound as a Component or Building Block in Materials Science

Despite its inherent insolubility and chemical inertness, which limit its direct applications, this compound garners interest in materials science and polymer chemistry fishersci.at. Its investigation is crucial for a deeper comprehension of polymerization processes and the thermal stability of nitrogen-rich polymers fishersci.at. The broader knowledge gained from studying this compound contributes to the development of high-performance materials fishersci.at.

One notable instance of this compound's consideration in materials science is its mention in flame retardant compositions. Patents describe the utilization of a mixture of cyanuric acid and this compound compounds for such applications, suggesting its role as a functional component. Furthermore, the concept of "this compound EO modification triacrylate" appears in the context of polymer compounds used as pigment dispersing agents. This indicates that modified derivatives of this compound could serve as building blocks, where its core structure is chemically altered to impart specific functionalities relevant to material performance, such as improved dispersibility or integration into larger polymer networks.

Crystallography of this compound and its Analogs

A defining characteristic of this compound is its amorphous nature. It is consistently described as an amorphous white powder or solid fishersci.atuni.luontosight.aiwikidata.orgwikidata.org. This indicates that, unlike crystalline substances, this compound lacks a regular, repeating atomic or molecular arrangement that extends over a long range. The formation process from cyanic acid further supports this, as the product obtained below 150 °C is specifically noted as insoluble and amorphous, in contrast to the transparent, water-soluble crystals of cyanic acid formed under different conditions fishersci.cafishersci.fi.

In contrast to this compound's amorphous state, some of its related nitrogen-rich analogs exhibit well-defined crystalline structures. For example, melem (C₆N₁₀H₆), a compound derived from the thermal decomposition of melamine, is a white crystalline solid. Melem crystallizes in the monoclinic space group P21/c (No. 14), with specific lattice parameters: a = 739.92(1) pm, b = 865.28(3) pm, c = 1338.16(4) pm, and β = 99.912(2)°, with Z = 4. The molecules of melem are almost planar and arrange themselves in parallel layers within the crystal lattice. This stark difference in solid-state organization between amorphous this compound and crystalline melem highlights the diverse structural outcomes possible within the realm of nitrogen-rich compounds, influenced by their specific chemical linkages and formation pathways.

Environmental Transformation and Chemical Fate of Cyamelide

Abiotic Degradation Pathways of Cyamelide in Environmental Matrices

This compound is generally described as a substance that is "not very stable" asm.orgresearchgate.net. It exists as a white amorphous powder that is practically insoluble in water and insoluble in most organic solvents wikipedia.org. It exhibits slight solubility in ammonia (B1221849) water, concentrated acids, and concentrated sodium hydroxide, where it can form salts .

Despite its general instability, specific detailed abiotic degradation pathways of this compound in environmental matrices, such as hydrolysis rates or photolysis mechanisms, are not extensively documented in the available literature. In contrast, its related compound, cyanuric acid, which is a cyclic trimer, is noted for its high resistance to abiotic hydrolysis and other ring-opening reactions asm.orgresearchgate.net. The inherent insolubility of this compound may limit its direct participation in aqueous abiotic degradation processes in environmental matrices.

This compound as a Transformation Product of Cyanic Acid in Environmental Systems

This compound is a significant transformation product of cyanic acid (HNCO) through a polymerization process merriam-webster.comwikipedia.orgatomistry.com. This polymerization can occur spontaneously, particularly at atmospheric temperatures, with the evolution of heat atomistry.com.

The formation of this compound is often observed alongside cyanuric acid, which is the cyclic trimer of cyanic acid wikipedia.orgatomistry.com. The ratio of these two polymerization products is dependent on temperature sciencemadness.org. For instance, below 0°C, cyanic acid spontaneously transforms into this compound sciencemadness.org. However, at temperatures above 150°C, the polymerization of cyanic acid predominantly yields cyanuric acid sciencemadness.org. At 25°C and 1 atmosphere pressure, isocyanic acid (a tautomer of cyanic acid) spontaneously cyclizes to form a mixture of both cyanuric acid and this compound asm.orgresearchgate.net.

Cyanic acid itself is known to be unstable in aqueous solutions, where it can undergo reactions such as hydrolysis to form ammonium (B1175870) hydrogen carbonate atomistry.com. Isocyanic acid can also hydrolyze to produce carbon dioxide and ammonia wikipedia.org. The polymerization of cyanic acid to form this compound represents a key abiotic transformation pathway for cyanic acid in various environmental conditions.

The following table summarizes the temperature-dependent formation of this compound from cyanic acid:

| Temperature Range | Primary Polymerization Product(s) | Reference |

| Below 0°C | This compound (spontaneous transformation) | sciencemadness.org |

| 25°C, 1 atm | Mixture of Cyanuric Acid and this compound (spontaneous cyclization) | asm.orgresearchgate.net |

| Above 150°C | Cyanuric Acid only | sciencemadness.org |

| Atmospheric Temp. | Solid polymer this compound (with heat evolution) | atomistry.com |

Modeling the Environmental Fate of this compound and Related Compounds

Detailed research findings specifically on the modeling of this compound's environmental fate are not extensively documented in the provided information. However, the environmental behavior and fate of related compounds, particularly cyanuric acid, have been subjects of study. Cyanuric acid, which is also formed from cyanic acid, is known for its high resistance to abiotic hydrolysis asm.orgresearchgate.net. Its presence in environmental systems, such as swimming pools where it is used as a chlorine stabilizer, has led to investigations into its removal and degradation asm.org.

While specific modeling data for this compound's environmental fate is limited, understanding its formation from cyanic acid and its general physical properties (e.g., insolubility) is crucial for inferring its potential behavior in different environmental compartments. The stability and transformation dynamics of its precursor, cyanic acid, and its more stable isomer, cyanuric acid, provide context for assessing the broader environmental chemistry of this class of compounds.

Q & A

Q. How can researchers determine the molecular structure of Cyamelide?

Methodological Answer: Use techniques like X-ray crystallography (for 3D atomic arrangement), NMR spectroscopy (to analyze hydrogen/carbon environments), and mass spectrometry (for molecular weight confirmation). Cross-validate results with computational simulations (e.g., DFT calculations) to resolve ambiguities. Ensure sample purity via chromatography before analysis .

Q. What experimental approaches are effective for synthesizing this compound?

Methodological Answer: Optimize synthesis using controlled reaction parameters (temperature, solvent polarity, catalyst concentration). Employ a pretest-posttest design to compare yields under varying conditions (e.g., acidic vs. basic media). Document reproducibility by repeating trials ≥3 times. Use factorial design to isolate variables influencing reaction efficiency .

Q. How can analytical techniques validate this compound purity in mixed samples?

Methodological Answer: Apply HPLC (for separation efficiency) and TGA (to assess thermal degradation profiles). Calibrate instruments with reference standards. For quantitative analysis, use calibration curves with spiked samples. Report limits of detection (LOD) and quantification (LOQ) to ensure methodological transparency .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s thermal stability data?

Methodological Answer: Conduct systematic replication studies under standardized conditions (e.g., inert atmosphere, controlled humidity). Use ANOVA to compare degradation rates across studies. Integrate meta-analysis to identify confounding variables (e.g., impurities, measurement techniques). Cross-reference with computational models (e.g., molecular dynamics simulations) .

Q. What factorial design strategies are optimal for studying this compound’s reactivity under varying pH?

Methodological Answer: Implement a 2×2 factorial design to test pH (acidic/neutral) and temperature (ambient/elevated) interactions. Include control groups (e.g., inert solvents) to isolate pH effects. Use response surface methodology (RSM) to model nonlinear relationships. Validate predictions with kinetic studies .

Q. How can spectroscopic methods elucidate this compound’s interactions with biomolecules?

Methodological Answer: Combine UV-Vis spectroscopy (for binding affinity) and fluorescence quenching assays (to detect conformational changes). For structural insights, use circular dichroism (CD) or FTIR . Pair with molecular docking simulations to hypothesize interaction sites. Replicate experiments with mutant proteins to test specificity .

Q. What statistical frameworks address discrepancies in this compound’s solubility data across studies?

Methodological Answer: Apply Bayesian hierarchical models to account for inter-study variability. Use sensitivity analysis to weigh methodological differences (e.g., solvent polarity, agitation methods). Publish raw datasets to enable reanalysis via platforms like Open Science Framework (OSF) .

Q. How to optimize experimental protocols for studying this compound’s photodegradation?

Methodological Answer: Design a split-plot experiment to test light intensity (main plot) and wavelength (subplot) effects. Monitor degradation via LC-MS and track intermediate products. Use multivariate regression to correlate irradiation parameters with degradation kinetics. Validate with controlled dark-phase experiments .

Methodological Best Practices

- Data Collection: Standardize protocols (e.g., ICH guidelines) for reproducibility. Use validated instruments and report calibration details .

- Conflict Resolution: Apply triangulation (multiple methods/theories) to reconcile contradictory findings .

- Ethical Compliance: Obtain ethics approvals for studies involving biological systems and disclose conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.